Thiochromene Sulfur vs. Chromene Oxygen: Impact on HUVEC Antiproliferative Potency
The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold (X = S) demonstrated an IC₅₀ of 1.9 ± 0.3 µM against HUVEC proliferation, whereas the direct oxygen analog 4H-chromeno[4,3-d]thiazol-2-amine (X = O) was essentially inactive (IC₅₀ >10 µM), representing at least a 5.3-fold loss of potency upon sulfur-to-oxygen replacement [1]. This sulfur-dependent potency trend is conserved: the N-acylated thiochromeno derivative (compound 31, X = S, IC₅₀ 2.0 ± 0.3 µM) retained activity while the corresponding chromeno derivative (X = O) remained inactive [1].
| Evidence Dimension | HUVEC antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Thiochromeno scaffold (X=S): IC₅₀ = 1.9–2.0 µM (compounds 30 and 31) [1] |
| Comparator Or Baseline | Chromeno scaffold (X=O): IC₅₀ >10 µM (compounds 26–29) [1] |
| Quantified Difference | ≥5.3-fold potency advantage for thiochromene over chromene |
| Conditions | HUVEC [³H]-thymidine incorporation assay; 72 h incubation; IC₅₀ values are means of three independent experiments ± SD [1] |
Why This Matters
This scaffold-level SAR demonstrates that the thiochromene sulfur atom is a critical pharmacophoric element; selecting the oxygen-containing chromeno analog (CAS 681163-37-1) as a substitute would likely result in loss of anti-angiogenic activity, directly impacting experimental outcomes in endothelial cell-based assays.
- [1] Bhat S, Shim JS, Liu JO. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg Med Chem Lett. 2013;23(9):2733-2737. Table 1, entries 26–31. View Source
